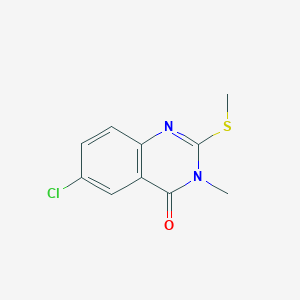

6-chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

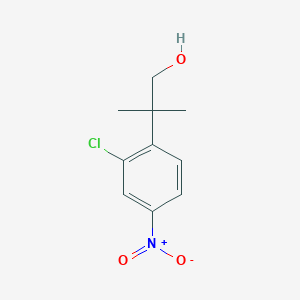

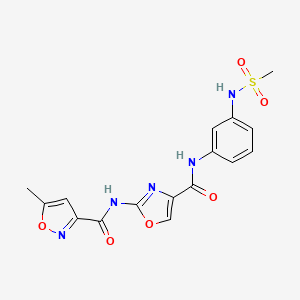

This compound, also known as 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one, is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C6H7ClN2OS .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H7ClN2OS . It has a molecular weight of 190.652 .Wissenschaftliche Forschungsanwendungen

Biological Activities and Analgesic Properties

4(3H)-quinazolinone compounds, including variations like 6-chloro-3-methyl-2-(methylthio)-, exhibit a range of biological activities such as antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic and sedative, anti-malarial, and anti-diabetic properties. Specifically, certain synthesized compounds have been shown to possess significant analgesic activity, indicating their potential for pain management applications (Osarumwense Peter Osarodion, 2023).

Synthesis and Anticonvulsant Activity

Recent advances in the synthesis of 4(3H)-quinazolinones have expanded their application in medicinal chemistry, especially due to their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. Innovative synthetic routes have facilitated the development of novel 4(3H)-quinazolinone derivatives with enhanced biological activities, including compounds structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone). Some derivatives demonstrated promising anticonvulsant activities, offering insights into the development of new therapeutic agents (Lin He, Haoquan Li, Jianbin Chen, Xiao‐Feng Wu, 2014).

Antimicrobial and Pesticidal Efficacy

The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones highlights the chemical versatility of 4(3H)-quinazolinone derivatives. These compounds, including the 6-chloro-3-methyl-2-(methylthio)- variant, exhibit considerable efficiency against bacterial strains, underscoring their potential as antimicrobial and pesticidal agents. Such attributes make them valuable candidates for the development of new treatments and protection measures in agricultural practices (M. Z. A. Badr, Hassan A. H. El-Sherief, Abdallah Mohamed Mahmoud, 1980).

Corrosion Inhibition

Quinazolinone derivatives also show potential in industrial applications, such as corrosion inhibition for mild steel in acidic mediums. The study of 4(3H)-quinazolinone compounds, including their synthesis and characterization, has led to insights into their inhibitory efficiencies against steel corrosion. These findings suggest that such compounds could serve as effective corrosion inhibitors, contributing to the preservation of metal structures and equipment (N. Errahmany, M. Rbaa, A. Abousalem, A. Tazouti, M. Galai, El Hassan El Kafssaoui, M. Touhami, B. Lakhrissi, R. Touir, 2020).

Safety and Hazards

The safety data sheet for this compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

6-chloro-3-methyl-2-methylsulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMIMMZCNRKRDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)Cl)N=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

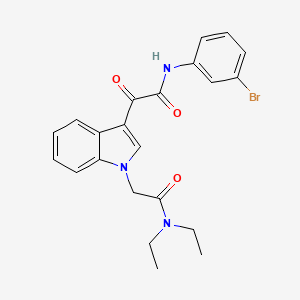

![2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581133.png)

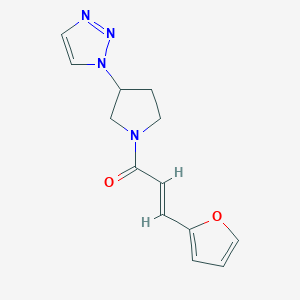

![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)

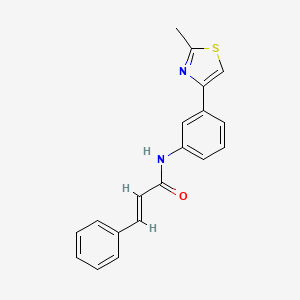

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)